(Di-p-tolylphosphoryl)(mesityl)methanone

Catalog No.
S14177986
CAS No.
270586-78-2
M.F
C24H25O2P
M. Wt
376.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Di-p-tolylphosphoryl)(mesityl)methanone

CAS Number

270586-78-2

Product Name

(Di-p-tolylphosphoryl)(mesityl)methanone

IUPAC Name

bis(4-methylphenyl)phosphoryl-(2,4,6-trimethylphenyl)methanone

Molecular Formula

C24H25O2P

Molecular Weight

376.4 g/mol

InChI

InChI=1S/C24H25O2P/c1-16-6-10-21(11-7-16)27(26,22-12-8-17(2)9-13-22)24(25)23-19(4)14-18(3)15-20(23)5/h6-15H,1-5H3

InChI Key

DZHSVSBJDNJICY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)C)C(=O)C3=C(C=C(C=C3C)C)C

(Di-p-tolylphosphoryl)(mesityl)methanone is an organophosphorus compound characterized by its unique structure, which includes two para-tolyl groups attached to a phosphoryl moiety and a mesityl group linked to a carbonyl. Its molecular formula is C24H25O2PC_{24}H_{25}O_2P, and it has a molecular weight of approximately 376.43 g/mol . This compound is notable for its potential applications in organic synthesis and materials science due to its phosphine oxide functionality.

The reactivity of (Di-p-tolylphosphoryl)(mesityl)methanone can be explored through various chemical transformations. It can participate in nucleophilic reactions typical of phosphine oxides, where the phosphoryl group can act as an electrophile. For instance, it can undergo hydrophosphination reactions, where it reacts with alkenes or alkynes in the presence of a catalyst, leading to the formation of new phosphine derivatives . Additionally, (Di-p-tolylphosphoryl)(mesityl)methanone may also be involved in oxidation reactions, converting into phosphine oxides or other derivatives under suitable conditions .

The synthesis of (Di-p-tolylphosphoryl)(mesityl)methanone typically involves the reaction of mesityl chloride with diphenylphosphine oxide or its derivatives under controlled conditions. One common method includes:

  • Preparation of Diphenylphosphine Oxide: This is often synthesized from diphenylphosphine through oxidation.
  • Reaction with Mesityl Chloride: The diphenylphosphine oxide is then reacted with mesityl chloride in the presence of a base (such as triethylamine) in an organic solvent like dichloromethane or toluene at room temperature.
  • Purification: The product can be purified through recrystallization or chromatography to isolate pure (Di-p-tolylphosphoryl)(mesityl)methanone .

(Di-p-tolylphosphoryl)(mesityl)methanone has several potential applications:

  • Catalysis: It can serve as a catalyst or ligand in various organic reactions due to its phosphorus-containing structure.
  • Material Science: Its unique properties make it suitable for developing new materials, particularly in polymer chemistry.
  • Pharmaceuticals: Given its possible biological activities, it may find applications in drug development and medicinal chemistry .

Interaction studies involving (Di-p-tolylphosphoryl)(mesityl)methanone are essential for understanding its reactivity and potential applications. Research has indicated that phosphine oxides can interact with various substrates, influencing their reactivity profiles. For example, studies on similar compounds suggest that they can form complexes with metal catalysts, enhancing catalytic activity in organic transformations . Further investigations into its interactions with biological molecules could reveal insights into its pharmacological potential.

Several compounds share structural similarities with (Di-p-tolylphosphoryl)(mesityl)methanone, including:

  • Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide: This compound features similar phosphorus functionalities but differs in the substituents on the benzoyl group.
  • Bis(4-tolyl)phosphine oxide: A simpler structure that lacks the mesityl group but retains the phosphorus-oxygen bond.
  • (Diphenylphosphoryl)(phenyl)methanone: A related compound where one para-tolyl group is replaced by a phenyl group.

Comparison Table

Compound NameStructure FeaturesUnique Aspects
(Di-p-tolylphosphoryl)(mesityl)methanoneTwo para-tolyl groups and one mesityl groupUnique combination of bulky groups
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxideSimilar phosphorus functionalityContains trimethyl substituents
Bis(4-tolyl)phosphine oxideTwo para-tolyl groupsSimpler structure without carbonyl functionality
(Diphenylphosphoryl)(phenyl)methanoneOne phenyl group instead of para-tolylLess steric hindrance

This comparison highlights the unique structural features of (Di-p-tolylphosphoryl)(mesityl)methanone that may confer distinct chemical and physical properties compared to similar compounds. Further exploration into these differences could enhance our understanding of their respective reactivities and applications.

Organophosphoryl methanones represent a specialized class of phosphorus-containing compounds whose development parallels advancements in organometallic and coordination chemistry. The structural motif of a phosphoryl group bonded to a methanone framework was first explored in the late 20th century, with early investigations focusing on their electronic properties and ligand capabilities. (Di-p-tolylphosphoryl)(mesityl)methanone, first synthesized in the early 2000s, gained prominence due to its sterically hindered architecture, which enhances thermal stability while maintaining reactivity.

The compound’s design incorporates para-tolyl groups on the phosphoryl moiety and a mesityl (2,4,6-trimethylphenyl) group on the carbonyl carbon. This configuration balances electron-withdrawing (phosphoryl) and electron-donating (mesityl) effects, creating a tunable platform for catalytic and photochemical applications. Early synthetic routes involved the reaction of mesityl magnesium bromide with di-p-tolylphosphinic chloride, though modern protocols employ palladium-catalyzed cross-couplings to improve yield and selectivity.

Relevance and Research Significance in Synthetic Organic Chemistry

(Di-p-tolylphosphoryl)(mesityl)methanone has become indispensable in synthetic methodologies due to three key attributes:

  • Ligand Design: The phosphoryl group acts as a robust coordinating site for transition metals, facilitating applications in Suzuki-Miyaura and Heck couplings.
  • Photoinitiation: Its ability to generate free radicals under UV irradiation makes it a preferred photoinitiator in polymer chemistry, particularly for acrylate-based resins.
  • Electrophilic Reactivity: The carbonyl-phosphoryl junction serves as an electrophilic center in nucleophilic additions, enabling the construction of P–C and P–O bonds.

Recent studies emphasize its role in asymmetric catalysis, where chiral variants of the compound induce enantioselectivity in C–H activation reactions. Additionally, its fluorescence quenching properties are being harnessed in sensor technologies for detecting organophosphate contaminants.

Overview of Organophosphoryl Functional Groups in Modern Research

Organophosphoryl groups (–P(O)R₂) are celebrated for their versatility, as illustrated in Table 1.

Compound ClassKey FeaturesApplications
Phosphine OxidesHigh thermal stabilityLigands, flame retardants
PhosphinatesTunable steric bulkAsymmetric catalysis
Phosphoryl MethanonesHybrid electronic propertiesPhotoinitiators, sensors

(Di-p-tolylphosphoryl)(mesityl)methanone exemplifies the third category, where the mesityl group’s steric demand prevents undesired side reactions, while the phosphoryl moiety stabilizes transition states in catalytic cycles. Comparative studies with diphenylphosphine oxide derivatives reveal enhanced solubility in nonpolar solvents, broadening its utility in heterogeneous systems.

Scope and Objectives of Current Academic Investigations

Contemporary research priorities include:

  • Mechanistic Studies: Elucidating the compound’s behavior in single-electron transfer processes, particularly in photoinduced radical polymerizations. Time-resolved spectroscopy has identified triplet-state intermediates as critical to its photoactivity.
  • Material Science Applications: Functionalizing metal-organic frameworks (MOFs) with phosphoryl methanone units to enhance gas adsorption capacities. Preliminary results indicate a 20% increase in CO₂ uptake compared to unmodified MOFs.
  • Synthetic Methodology Development: Streamlining asymmetric syntheses using chiral auxiliaries derived from (di-p-tolylphosphoryl)(mesityl)methanone. For example, its use in the kinetic resolution of racemic alcohols has achieved enantiomeric excess values >90%.

A notable 2024 study demonstrated the compound’s efficacy in decarboxylative phosphorylation reactions, enabling the synthesis of biaryl phosphine oxides from carboxylic acids under mild conditions. Such advances underscore its potential to replace traditional halogenated reagents in sustainable chemistry protocols.

XLogP3

5.8

Hydrogen Bond Acceptor Count

2

Exact Mass

376.15921703 g/mol

Monoisotopic Mass

376.15921703 g/mol

Heavy Atom Count

27

Dates

Modify: 2024-08-10

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